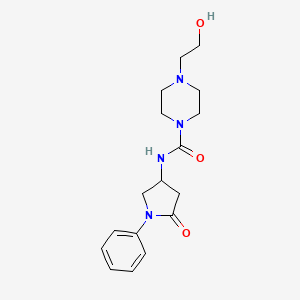

4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Description

4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 2-hydroxyethyl substituent on the piperazine ring and a 5-oxo-1-phenylpyrrolidin-3-yl group as the N-linked moiety. This structural combination may influence pharmacokinetic properties, such as bioavailability and target binding efficiency .

Properties

IUPAC Name |

4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c22-11-10-19-6-8-20(9-7-19)17(24)18-14-12-16(23)21(13-14)15-4-2-1-3-5-15/h1-5,14,22H,6-13H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHHYWFGEXWFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, also known by its CAS number 887212-25-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O2 |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 887212-25-1 |

The structure features a piperazine ring, a pyrrolidine moiety, and a hydroxyl group, which contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is hypothesized that the compound may exhibit effects through:

- Enzyme Inhibition : Similar compounds have shown inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disorders like Alzheimer's disease .

- Apoptosis Induction : Some derivatives related to this compound have demonstrated the ability to induce apoptosis in cancer cells, suggesting that it may also possess anticancer properties .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related compounds. For instance, derivatives have been shown to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation and PARP cleavage . The compound's structure suggests it may similarly affect cancer cell lines.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases. Studies indicate that compounds with similar piperazine structures can inhibit AChE and BACE-1 enzymes, leading to reduced amyloid plaque formation .

Case Studies

- Study on Apoptosis Induction : A study demonstrated that a derivative of the compound could induce apoptosis in colorectal cancer cells with an EC50 value of 270 nM. This suggests that modifications of the core structure could enhance its efficacy against specific cancer types .

- Neuroprotective Evaluation : In vivo studies assessed the neuroprotective effects of similar compounds on oxidative stress markers in mouse models. Results indicated significant reductions in malondialdehyde (MDA) levels, suggesting antioxidant properties that could be beneficial in Alzheimer's disease management .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds exhibiting similar structures:

| Compound Name | AChE Inhibition (IC50) | Anticancer Activity |

|---|---|---|

| 4-(2-hydroxyethyl)-N-(5-oxo... | TBD | Potentially effective |

| N-(5-oxo-1-phenylpyrrolidin-3... | 0.103 µM | Significant tumor inhibition |

| 2-phenyl-oxazole derivatives | 270 nM | Induces apoptosis |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous piperazine-carboxamide derivatives:

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound likely reduces logP compared to halogenated analogs like A31 or A35, favoring improved solubility .

- Rigidity: The pyrrolidinone core may restrict rotational freedom, enhancing binding specificity compared to flexible analogs like LIMKi-2 .

- Thermal Stability : Aromatic substituents (e.g., A31, A35) exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas the target compound’s melting point is unreported but expected to be lower due to polar groups .

Structure-Activity Relationship (SAR) Insights

- Hydroxyethyl vs. Aryl Groups : The hydroxyethyl substituent may reduce off-target binding compared to lipophilic aryl groups (e.g., A31–A35) but could limit membrane permeability .

- Pyrrolidinone vs.

- Halogenation Effects : Chloro/bromo substituents (e.g., A32, A35) enhance metabolic stability but increase molecular weight and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.